molecular formula C13H19N B13211850 3-(3-Methylcyclohexyl)aniline

3-(3-Methylcyclohexyl)aniline

Cat. No.: B13211850
M. Wt: 189.30 g/mol
InChI Key: DGWULJJMQATFFR-UHFFFAOYSA-N
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Description

3-(3-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N. It consists of an aniline group attached to a 3-methylcyclohexyl group. This compound is a derivative of aniline, which is a primary aromatic amine. The presence of the cyclohexyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclohexyl)aniline can be achieved through several methods:

  • Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a halogenated cyclohexane derivative with aniline. For example, 3-chloromethylcyclohexane can react with aniline in the presence of a base such as sodium hydroxide to yield this compound.

  • Reduction of Nitro Compounds: : Another method involves the reduction of 3-(3-Methylcyclohexyl)nitrobenzene. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylcyclohexyl)aniline undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinones or nitroso derivatives. For example, oxidation with manganese dioxide can yield benzoquinone derivatives.

  • Reduction: : Reduction reactions can convert nitro derivatives back to the amine form. Common reducing agents include hydrogen gas with a palladium catalyst or chemical agents like iron and hydrochloric acid.

  • Substitution: : The aniline group can undergo electrophilic aromatic substitution reactions. For instance, nitration, sulfonation, and halogenation can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Benzoquinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Nitroaniline, sulfoaniline, and haloaniline derivatives.

Scientific Research Applications

3-(3-Methylcyclohexyl)aniline has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme interactions and as a model compound for understanding the behavior of aromatic amines in biological systems.

  • Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The aniline group can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, affecting their function. The cyclohexyl group can influence the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, which lacks the cyclohexyl group.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen.

    Cyclohexylamine: A compound with a cyclohexyl group attached to an amine group, but lacking the aromatic ring.

Uniqueness

3-(3-Methylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl and aniline groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity compared to its parent compounds. The cyclohexyl group can also provide steric hindrance, affecting the compound’s interactions with other molecules.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C13H19N/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h3,6-7,9-11H,2,4-5,8,14H2,1H3

InChI Key

DGWULJJMQATFFR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

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